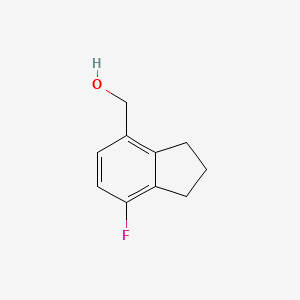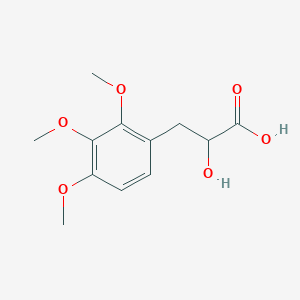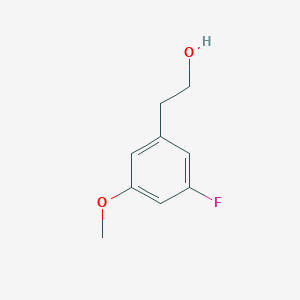![molecular formula C8H11Cl2NOS B13622290 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol](/img/structure/B13622290.png)
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol is an organic compound that features a thiophene ring substituted with two chlorine atoms and an ethylaminoethanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,5-dichlorothiophene with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thiophene ring into a more saturated structure.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]methoxy}amine hydrochloride
- 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-amine
Uniqueness
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both an amino and hydroxyl group.
特性
分子式 |
C8H11Cl2NOS |
|---|---|
分子量 |
240.15 g/mol |
IUPAC名 |
2-[2-(2,5-dichlorothiophen-3-yl)ethylamino]ethanol |
InChI |
InChI=1S/C8H11Cl2NOS/c9-7-5-6(8(10)13-7)1-2-11-3-4-12/h5,11-12H,1-4H2 |
InChIキー |
XIFHYDXJRWCOKN-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1CCNCCO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



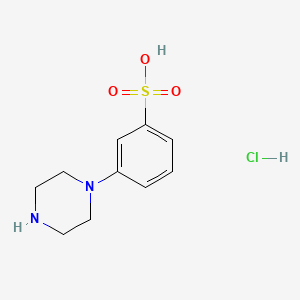
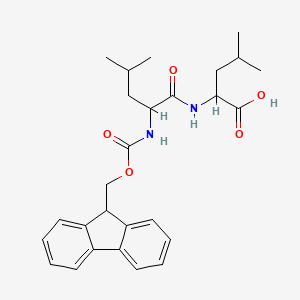
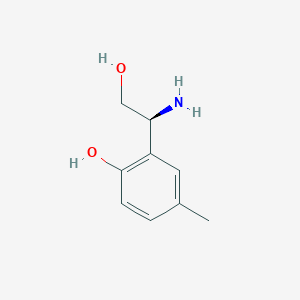
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
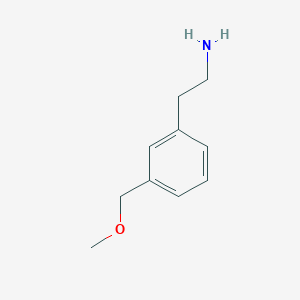
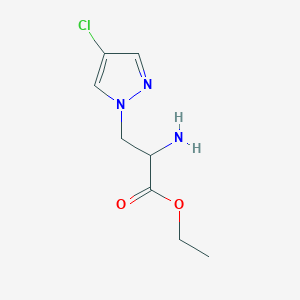
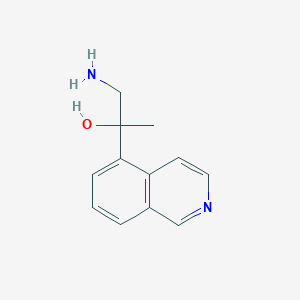
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
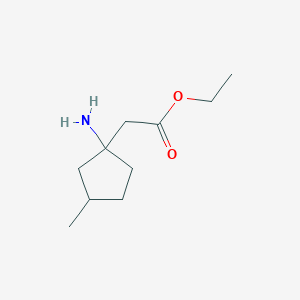
![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
